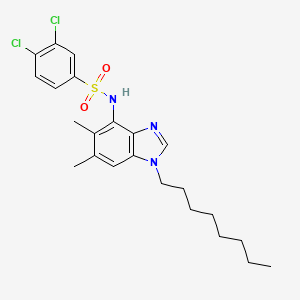

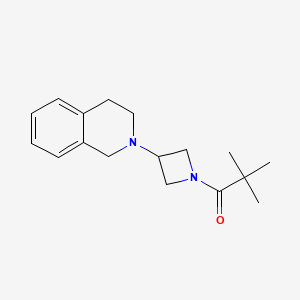

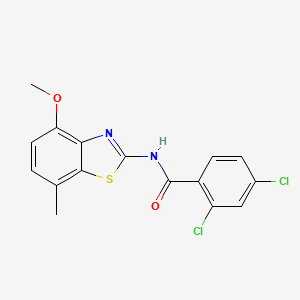

![molecular formula C21H21FN4O2 B2510909 5-{1-[(2-氟苯基)乙酰]哌啶-4-基}-4-苯基-2,4-二氢-3H-1,2,4-三唑-3-酮 CAS No. 1775391-17-7](/img/structure/B2510909.png)

5-{1-[(2-氟苯基)乙酰]哌啶-4-基}-4-苯基-2,4-二氢-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazole compounds involves the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid as a catalyst. This process is preceded by Knoevenagel reactions of 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes, facilitated by piperidine . Although the specific compound "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is not directly mentioned, the synthesis methods for structurally similar compounds suggest a multi-step synthetic route involving the formation of a triazole ring and subsequent modifications to introduce various substituents.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Electron Spray Ionization Mass Spectrometry (ESI-MS), and elemental analysis . For closely related compounds, single-crystal X-ray Diffraction (XRD) analysis is also employed to confirm the structure, and computational methods like Hirshfeld surface analysis are used to analyze intercontacts within the crystal structure . These methods would be applicable to analyze the molecular structure of "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are characterized by their ability to form stable heterocyclic compounds. The Knoevenagel reaction is a key step in the formation of the triazole ring, which is a common structural motif in medicinal chemistry due to its stability and potential biological activity . The specific reactions and interactions of "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" would likely involve similar stability and reactivity profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their thermal stability, as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . The solubility, melting point, and other physicochemical properties are important for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The fluorescence spectroscopy technique can be used to understand the pharmacokinetics of the compound, which is crucial for its biological application .

Case Studies and Biological Activity

Some of the synthesized triazole derivatives exhibit moderate to excellent fungicidal activity, with specific compounds showing 100% inhibition against certain fungi at particular concentrations . Additionally, cytotoxicity evaluations and molecular docking studies are conducted to understand the biological interactions and potential therapeutic applications of these compounds . These studies provide insights into the pharmacological potential of triazole derivatives, including the compound .

科学研究应用

合成和受体亲和力

- 芳基环烷胺,包括苯基哌啶和它们的芳基烷基取代基已被确定为抗精神病药物中的关键药效团。这些基团有助于在D2样受体上的结合亲和力的效力和选择性。这些化合物的复合结构,可能包括5-{1-[(2-氟苯基)乙酰]哌啶-4-基}-4-苯基-2,4-二氢-3H-1,2,4-三唑-3-酮,负责它们在这些受体上的选择性和效力,表明它们在开发治疗精神障碍方面的潜在应用(Sikazwe et al., 2009)。

化学反应性和合成方法

- 对硝基基团的亲核芳香取代研究有助于理解三唑衍生物等化合物的反应性和潜在合成途径。这些见解对于开发具有增强生物活性的新化学实体至关重要(Pietra & Vitali, 1972)。

1,2,4-三唑衍生物的生物活性

- 1,2,4-三唑衍生物展示了广泛的生物活性,包括抗微生物、抗真菌、抗氧化和抗炎症效果。这些化合物的合成和评估是科学研究的一个有前途的方向,为开发新的治疗剂提供了潜在应用(Ohloblina, 2022)。

基于三唑的药物的进展

- 三唑衍生物的治疗潜力,包括新型的1H-1,2,3-、2H-1,2,3-、1H-1,2,4-和4H-1,2,4-三唑衍生物,已经得到广泛审查。这些化合物展示了广泛的生物活性,如抗炎症、抗微生物和抗病毒性能。这篇评论强调了三唑衍生物在制药工业中的重要性以及它们在治疗各种疾病中的应用(Ferreira et al., 2013)。

属性

IUPAC Name |

3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-18-9-5-4-6-16(18)14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUSFSYYSSJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

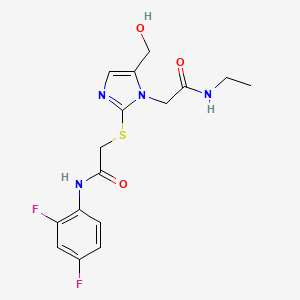

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

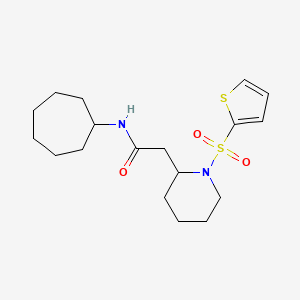

![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

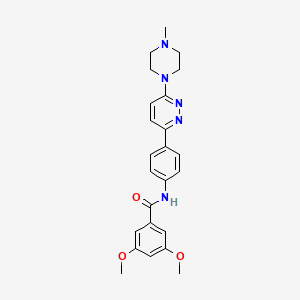

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)